molecular formula C21H18FN5O2S B13114456 5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide

5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide

Cat. No.: B13114456
M. Wt: 423.5 g/mol
InChI Key: MXOSNUPUNAXUJR-DHRITJCHSA-N
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Description

5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide is a complex organic compound that features a combination of fluorine, methyl, pyridine, imidazo[1,2-a]pyridine, and benzenesulfonohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions, multicomponent reactions, or intramolecular cyclizations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18FN5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

5-fluoro-N,2-dimethyl-N-[(E)-(6-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C21H18FN5O2S/c1-15-5-7-18(22)10-20(15)30(28,29)26(2)25-13-19-12-24-21-8-6-17(14-27(19)21)16-4-3-9-23-11-16/h3-14H,1-2H3/b25-13+

InChI Key

MXOSNUPUNAXUJR-DHRITJCHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)C4=CN=CC=C4

Origin of Product

United States

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